molecular formula C6H3ClF3N3O B11759751 2-Chloro-2,2-difluoro-N-(3-fluoropyrazin-2-yl)acetamide

2-Chloro-2,2-difluoro-N-(3-fluoropyrazin-2-yl)acetamide

Cat. No.: B11759751
M. Wt: 225.55 g/mol
InChI Key: ZYYWMOFHBWQLTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-2,2-difluoro-N-(3-fluoropyrazin-2-yl)acetamide is a chemical compound with the molecular formula C6H3ClF3N3O It is known for its unique structure, which includes a pyrazine ring substituted with fluorine atoms and a difluoroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-N-(3-fluoropyrazin-2-yl)acetamide typically involves the reaction of 3-fluoropyrazine with 2-chloro-2,2-difluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-N-(3-fluoropyrazin-2-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Scientific Research Applications

2-Chloro-2,2-difluoro-N-(3-fluoropyrazin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-N-(3-fluoropyrazin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent molecule for various applications .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2,2-difluoroacetamide: Lacks the pyrazine ring, making it less complex.

    3-Fluoropyrazine: Does not contain the difluoroacetamide group.

    2,2-Difluoro-N-(3-fluoropyrazin-2-yl)acetamide: Similar structure but without the chlorine atom.

Uniqueness

2-Chloro-2,2-difluoro-N-(3-fluoropyrazin-2-yl)acetamide is unique due to the combination of a difluoroacetamide group and a fluoropyrazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H3ClF3N3O

Molecular Weight

225.55 g/mol

IUPAC Name

2-chloro-2,2-difluoro-N-(3-fluoropyrazin-2-yl)acetamide

InChI

InChI=1S/C6H3ClF3N3O/c7-6(9,10)5(14)13-4-3(8)11-1-2-12-4/h1-2H,(H,12,13,14)

InChI Key

ZYYWMOFHBWQLTP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)NC(=O)C(F)(F)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.